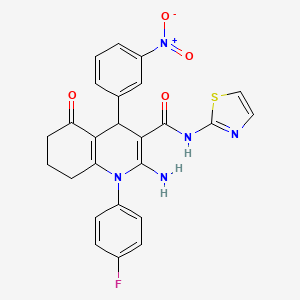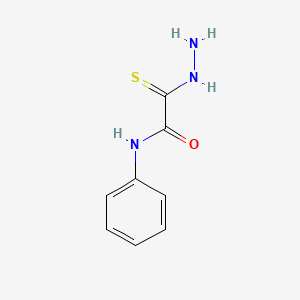![molecular formula C11H14N2O B11051220 6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)
6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features an epoxide-O atom fused to a pyrrolidyl ring, with the N atom forming the “flap” of the envelope conformation.
- The 4-methoxyphenyl group is orthogonal to the pyrrolidyl ring, and the N-bound ethyl ester group is twisted with respect to the ring.
- In the crystal structure, it forms linear supramolecular chains along the c-axis through methine-C—H···O(carbonyl) interactions, along with weak benzene-C—H···O(epoxide) and methine-C—H···O(methoxy) interactions .
6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane: , is a chemical compound with the molecular formula CHNO.
Preparation Methods
Industrial Production: Information on industrial-scale production methods is limited, but it likely involves modifications of existing synthetic pathways.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.
Biological Studies: Explore its interactions with biological targets (enzymes, receptors, etc.).
Materials Science: Assess its use in materials, such as polymers or catalysts.
Mechanism of Action
- The exact mechanism remains elusive due to limited research. it likely interacts with specific cellular components or enzymes, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic compounds with similar functional groups, such as spiro compounds or azabicyclohexanes.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that further investigation and experimental studies are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H14N2O/c1-14-10-5-3-9(4-6-10)11-12-7-2-8-13(11)12/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
UIWIYOREYXUDTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3N2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)
![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051153.png)
![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)


![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)

![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)
![N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11051206.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)
